![molecular formula C28H34N4O9 B13861593 6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a biquinazolinone core, which is a fused bicyclic structure, and multiple methoxyethoxy substituents that enhance its solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinazolinone derivatives with methoxyethoxy-substituted reagents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
科学研究应用
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its chemical stability and reactivity.
作用机制
The mechanism of action of 6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9’-spirobifluorene (spiro-OMeTAD): Used in perovskite solar cells as a hole transporting layer.
Tetrakis(triphenylphosphine)palladium(0): A widely used catalyst in organic synthesis.
Uniqueness
6,6’,7,7’-Tetrakis(2-methoxyethoxy)-4H-[3,4’-biquinazolin]-4-one is unique due to its biquinazolinone core and multiple methoxyethoxy substituents, which confer distinct chemical and physical properties. These features make it versatile for various applications in research and industry.
属性
分子式 |
C28H34N4O9 |
|---|---|
分子量 |
570.6 g/mol |
IUPAC 名称 |
3-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-6,7-bis(2-methoxyethoxy)quinazolin-4-one |
InChI |
InChI=1S/C28H34N4O9/c1-34-5-9-38-23-13-19-21(15-25(23)40-11-7-36-3)29-17-30-27(19)32-18-31-22-16-26(41-12-8-37-4)24(39-10-6-35-2)14-20(22)28(32)33/h13-18H,5-12H2,1-4H3 |
InChI 键 |
KCQKELLDRSIAEQ-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)N3C=NC4=CC(=C(C=C4C3=O)OCCOC)OCCOC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



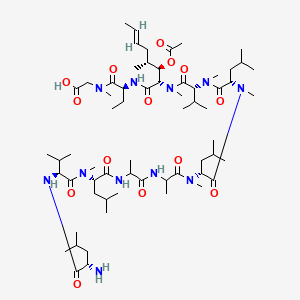
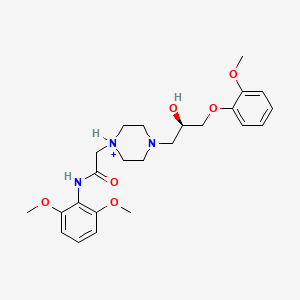
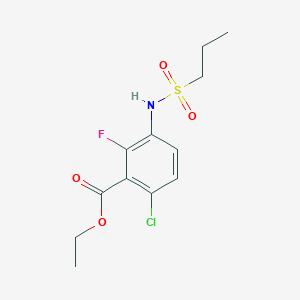
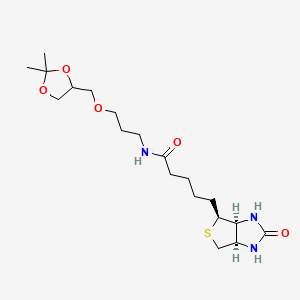
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
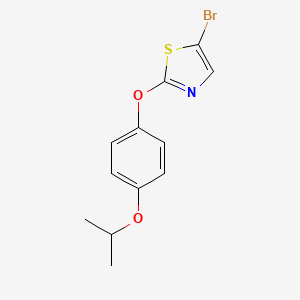
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

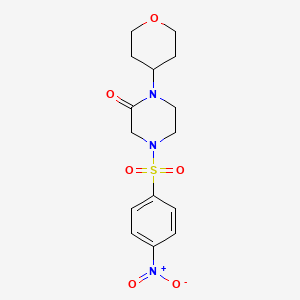
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
